molecular formula C17H13ClN2O4S B2587081 ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine CAS No. 1022360-31-1

((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine

Cat. No.: B2587081
CAS No.: 1022360-31-1
M. Wt: 376.81
InChI Key: SCDUCSSBPVTYAP-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is a complex organic compound with significant applications in various fields of chemistry and industry. This compound features a sulfonyl group attached to a naphthylmethylamine moiety, with a 4-chloro-2-nitrophenyl group providing additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-nitrobenzenesulfonyl chloride with naphthylmethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation, particularly at the naphthylmethylamine moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Reduction: Formation of ((4-Chloro-2-aminophenyl)sulfonyl)(naphthylmethyl)amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound has potential applications in medicinal chemistry for the development of new drugs. Its functional groups allow for modifications that can lead to bioactive compounds with therapeutic properties.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine involves interactions with specific molecular targets. The sulfonyl group can form strong bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitroaniline: Similar in structure but lacks the sulfonyl and naphthylmethylamine groups.

    4-Nitrophenyl chloroformate: Contains a nitro group and a chloroformate group, used in different applications.

    2-Nitrobenzenesulfonyl chloride: Similar sulfonyl group but different overall structure.

Uniqueness

((4-Chloro-2-nitrophenyl)sulfonyl)(naphthylmethyl)amine is unique due to its combination of functional groups, which provide a versatile platform for chemical reactions and applications. Its ability to undergo various transformations makes it valuable in synthetic chemistry and industrial processes.

Properties

IUPAC Name

4-chloro-N-(naphthalen-1-ylmethyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c18-14-8-9-17(16(10-14)20(21)22)25(23,24)19-11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10,19H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDUCSSBPVTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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